molecular formula C24H26N4O2 B10989698 N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10989698
M. Wt: 402.5 g/mol
InChI Key: HUPYXYLIYLOTAC-UHFFFAOYSA-N
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Description

N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the family of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, often at room temperature, and the product is purified through standard chromatographic techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. The use of automated reactors and continuous flow systems could further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce the corresponding amine.

Scientific Research Applications

N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety allows the compound to form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity . This interaction can modulate signaling pathways and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. The presence of both the indole and carboxamide moieties allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[2-[4-(1H-indol-3-yl)butanoylamino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C24H26N4O2/c1-28-21-11-5-2-7-17(21)15-22(28)24(30)26-14-13-25-23(29)12-6-8-18-16-27-20-10-4-3-9-19(18)20/h2-5,7,9-11,15-16,27H,6,8,12-14H2,1H3,(H,25,29)(H,26,30)

InChI Key

HUPYXYLIYLOTAC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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